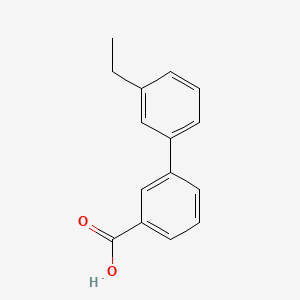

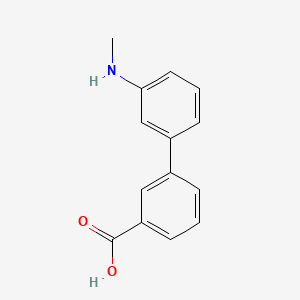

3'-(Methylamino)biphenyl-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

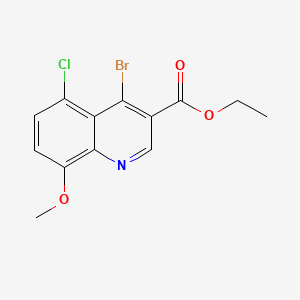

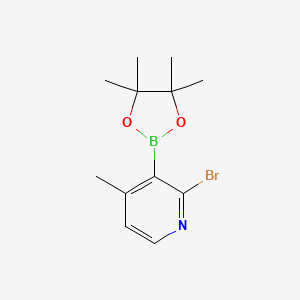

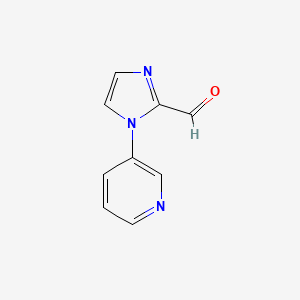

3’-(Methylamino)biphenyl-3-carboxylic acid, also known as 3-[3-(methylamino)phenyl]benzoic acid, is an organic compound with the molecular formula C14H13NO2 . It has a molecular weight of 227.26 . The compound is characterized by a carboxylic acid group (-COOH) and a methylamino group (-NHCH3) attached to a biphenyl structure .

Molecular Structure Analysis

The molecular structure of 3’-(Methylamino)biphenyl-3-carboxylic acid can be represented by the SMILES string: CNC1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)O . This indicates that the compound consists of a biphenyl core with a carboxylic acid group and a methylamino group attached to the phenyl rings .Physical And Chemical Properties Analysis

The compound has a molecular weight of 227.26 and a molecular formula of C14H13NO2 . It is characterized by a carboxylic acid group (-COOH) and a methylamino group (-NHCH3) attached to a biphenyl structure . Other physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available resources.Applications De Recherche Scientifique

Biochemical Interactions and Metabolic Engineering

Carboxylic acids, including compounds structurally related to 3'-(Methylamino)biphenyl-3-carboxylic acid, are studied for their role in biochemical interactions and metabolic processes. Research highlights the inhibitory effects of certain carboxylic acids on microbial growth, which is pivotal for understanding the metabolic engineering of microorganisms for biorenewable chemical production. Saturated, straight-chain carboxylic acids like hexanoic, octanoic, decanoic, and lauric acids have been shown to damage cell membranes and decrease microbial internal pH in organisms like Escherichia coli and Saccharomyces cerevisiae. Insights into these effects are crucial for developing strategies to increase microbial robustness against inhibitors in industrial fermentation processes (Jarboe et al., 2013).

Anticancer Research

Cinnamic acid derivatives, closely related in structure to this compound, have been investigated for their anticancer properties. These compounds, with the 3-phenyl acrylic acid functionality, exhibit considerable attention in medicinal research due to their traditional and synthetic antitumor agents' roles. This research outlines the synthetic and biological evaluation of cinnamoyl acids, esters, amides, hydrazides, and their derivatives, showing promising anticancer potential in various studies (De et al., 2011).

Liquid-Liquid Extraction in Biorenewables

The interest in producing organic acids from biomass as precursors for bio-based plastics has led to advancements in solvent developments for the liquid-liquid extraction (LLX) of carboxylic acids. Research in this area focuses on new solvents like ionic liquids and improvements in traditional solvent systems to recover carboxylic acids from aqueous streams efficiently. This work is critical for the sustainable production of carboxylic acids, including those structurally similar to this compound, from biomass (Sprakel & Schuur, 2019).

Novel Carboxylic Acid Bioisosteres

In medicinal chemistry, the carboxylic acid group is a common feature in the pharmacophore of numerous drugs. Research on novel carboxylic acid bioisosteres, including those related to this compound, aims to overcome challenges like toxicity, metabolic instability, and limited membrane diffusion associated with the carboxylate moiety. This includes exploring substitutions that improve bioactivity, selectivity, or physiochemical properties, offering innovative solutions in drug design (Horgan & O’ Sullivan, 2021).

Propriétés

IUPAC Name |

3-[3-(methylamino)phenyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-15-13-7-3-5-11(9-13)10-4-2-6-12(8-10)14(16)17/h2-9,15H,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJUHYKRGPWUDER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00681777 |

Source

|

| Record name | 3'-(Methylamino)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215206-63-5 |

Source

|

| Record name | 3′-(Methylamino)[1,1′-biphenyl]-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215206-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-(Methylamino)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-ethoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B567089.png)